![molecular formula C16H16BrNO2S B4020903 2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4020903.png)
2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide
Description
The compound “2-[(2-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide” falls into a category of organic compounds known for having both thioether (R-S-R') and acetamide (CH3CONH2) functionalities. This class of compounds is significant in pharmaceutical chemistry due to their diverse biological activities and their utility as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions where a thiolate attacks a bromobenzyl halide, followed by acylation to introduce the acetamide moiety. For example, the synthesis of related benzyl N-acetylcarbamate compounds has been demonstrated through reactions with alkyl halides and sulfonates, yielding substituted products in good yields (Sakai et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray crystallography to determine configuration and conformation. Compounds with similar functional groups have been found to exhibit specific orientations based on intramolecular forces and steric hindrance. For example, Schiff bases related to the target compound structure have been characterized by X-ray crystallography to reveal their molecular configurations (Zhu & Qiu, 2011).
properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-15-9-5-4-8-14(15)18-16(19)11-21-10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRGSQRSZZZZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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